molecular formula C15H10F2N2 B8733561 4,5-bis(4-fluorophenyl)-1H-imidazole

4,5-bis(4-fluorophenyl)-1H-imidazole

Numéro de catalogue: B8733561
Poids moléculaire: 256.25 g/mol
Clé InChI: MIZORTJPUUOUSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-bis(4-fluorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C15H10F2N2 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-bis(4-fluorophenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-bis(4-fluorophenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H10F2N2

Poids moléculaire

256.25 g/mol

Nom IUPAC

4,5-bis(4-fluorophenyl)-1H-imidazole

InChI

InChI=1S/C15H10F2N2/c16-12-5-1-10(2-6-12)14-15(19-9-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)

Clé InChI

MIZORTJPUUOUSA-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C2=C(N=CN2)C3=CC=C(C=C3)F)F

Origine du produit

United States
Foundational & Exploratory

4,5-bis(4-fluorophenyl)-1H-imidazole p38 MAP kinase inhibition mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The 4,5-bis(4-fluorophenyl)-1H-imidazole Scaffold in p38 MAPK Inhibition

Executive Summary

The 4,5-bis(4-fluorophenyl)-1H-imidazole core represents one of the most significant pharmacophores in kinase inhibitor discovery. It serves as the structural anchor for the "SB class" of inhibitors (e.g., SB203580 , SB202190 ), which revolutionized the study of p38 Mitogen-Activated Protein Kinase (MAPK) signaling. Unlike broad-spectrum ATP mimetics, this scaffold achieves high selectivity for p38


 and p38

isoforms by exploiting a unique hydrophobic pocket adjacent to the ATP-binding site, governed by the "gatekeeper" residue Threonine 106 (Thr106).

This guide details the molecular mechanism of action, kinetic profiles, and validated experimental protocols for utilizing this scaffold in drug development.

Part 1: Structural Biology & Binding Mechanism

The Binding Mode: ATP Competition with a Twist

While classified as ATP-competitive (Type I) inhibitors, compounds based on the 4,5-bis(4-fluorophenyl)-1H-imidazole scaffold do not merely mimic the adenosine ring of ATP. They induce and stabilize a specific conformation of the kinase.

  • The Hinge Region Interaction: In optimized derivatives like SB203580, the N-1 or C-2 position (often a pyridine ring) acts as a hydrogen bond acceptor for the backbone amide of Met109 in the hinge region.

  • The Hydrophobic "Selectivity" Pocket: The defining feature of this scaffold is the 4-fluorophenyl group. It penetrates a deep hydrophobic pocket located behind the gatekeeper residue.

  • The Gatekeeper Determinant (Thr106):

    • In p38

      
      /
      
      
      
      :
      The gatekeeper is a small Threonine (Thr106). This small side chain creates sufficient volume for the fluorophenyl ring to enter the hydrophobic pocket.
    • In ERK/JNK: The gatekeeper is a bulkier Glutamine (Gln) or Methionine (Met). This steric bulk blocks the fluorophenyl ring, preventing binding. This is the molecular basis of selectivity .

Conformational Impact

Binding of the imidazole scaffold forces the activation loop into a conformation that is incompatible with ATP binding, effectively locking the kinase in a catalytically incompetent state.

Figure 1: Molecular Interaction Map (Schematic) The following diagram illustrates the critical contact points within the p38 active site.

BindingMode cluster_pocket p38 ATP Binding Pocket Hinge Hinge Region (Met109) Gatekeeper Gatekeeper (Thr106) HydroPocket Hydrophobic Pocket I (Selectivity Region) Gatekeeper->HydroPocket Regulates Access Note Selectivity Mechanism: Small Thr106 allows entry. Bulky Gln/Met in ERK/JNK blocks entry. Gatekeeper->Note RiboseSite Ribose Binding Site Inhibitor 4,5-bis(4-fluorophenyl) -1H-imidazole Core Inhibitor->Hinge H-Bond (Pyridine N) Inhibitor->HydroPocket Van der Waals (4-Fluorophenyl)

Caption: Schematic representation of the key interactions between the imidazole scaffold and the p38 kinase active site.

Part 2: Kinetic Profile & Selectivity

Quantitative Inhibition Data

The following table summarizes the potency of the core scaffold when optimized (e.g., SB203580) versus related kinases.

Kinase TargetIC50 (nM)Binding TypeMechanism of Selectivity
p38

MAPK
30 - 50 ATP-CompetitiveThr106 Gatekeeper access
p38

MAPK
50 - 100 ATP-CompetitiveThr106 Gatekeeper access
p38

/ p38

> 10,000No BindingBulky Gatekeeper (Met/Gln)
ERK1 / ERK2> 10,000No BindingBulky Gatekeeper (Gln105)
JNK1 / JNK2> 10,000No BindingBulky Gatekeeper (Met108)
c-Raf> 1,000WeakStructural divergence
Downstream Signaling Consequences

Inhibition of p38 prevents the phosphorylation of MAPKAPK2 (MK2) . Consequently, MK2 cannot phosphorylate Hsp27 . Therefore, the most robust cellular readout for this scaffold's activity is the loss of phospho-Hsp27 (Ser82) .

Figure 2: The p38 Signaling Cascade & Inhibition Point

p38Pathway Stress Cellular Stress / Cytokines (UV, LPS, TNF-a) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 p38 p38 MAPK (alpha/beta) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Drug Imidazole Inhibitor (SB203580) Drug->p38  BLOCKS Catalytic Activity Hsp27 Hsp27 MK2->Hsp27 Cytokines TNF-alpha / IL-1beta Translation MK2->Cytokines pHsp27 Phospho-Hsp27 (Actin Remodeling) Hsp27->pHsp27

Caption: The p38 MAPK signaling cascade showing the precise point of intervention by imidazole inhibitors.[1]

Part 3: Experimental Validation Protocols

To validate the mechanism and potency of 4,5-bis(4-fluorophenyl)-1H-imidazole derivatives, two orthogonal assays are required: an in vitro kinase assay and a cell-based functional assay.

Protocol A: Luminescent In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 values by measuring the conversion of ATP to ADP.[2]

Reagents:

  • Recombinant p38

    
     (active).
    
  • Substrate: ATF2 peptide or MBP (Myelin Basic Protein).

  • Ultrapure ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Dilute inhibitor in 100% DMSO to 100x final concentration. Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Assembly (384-well plate):

    • Add 1 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      L inhibitor.
      
    • Add 2

      
      L p38
      
      
      
      enzyme (optimized to convert ~10-20% ATP).
    • Incubate 15 min at RT (allows inhibitor to bind).

    • Add 2

      
      L ATP/Substrate mix (ATP concentration should be at 
      
      
      
      , approx 25-50
      
      
      M for p38).
  • Kinase Reaction: Incubate for 60 min at RT.

  • Depletion: Add 5

    
    L ADP-Glo Reagent (stops kinase, consumes remaining ATP). Incubate 40 min.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Luciferase signal). Incubate 30 min.
  • Read: Measure Luminescence.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Control: SB203580 should yield an IC50 ~50 nM.

Protocol B: Cell-Based Western Blot (Phospho-Hsp27)

Objective: Confirm cellular permeability and pathway inhibition.

Workflow:

  • Cell Culture: Seed HeLa or THP-1 cells. Starve in serum-free media for 4-6 hours (reduces basal background).

  • Pre-treatment: Treat with inhibitor (0.1 - 10

    
    M) for 30-60 mins.
    
  • Stimulation: Add Anisomycin (10

    
    g/mL) or UV-C radiation to activate p38 pathway. Incubate 30 mins.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Crucial step: Without phosphatase inhibitors, the signal is lost.

  • Detection:

    • Run SDS-PAGE.

    • Primary Ab: Anti-Phospho-Hsp27 (Ser82).

    • Secondary Ab: HRP-conjugated.

    • Loading Control: Total p38 or GAPDH.

Part 4: References

  • Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis."[3][4][5][6] Nature, 372, 739–746. Link

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233. Link

  • Wang, Z., et al. (1998).[7] "The structure of mitogen-activated protein kinase p38 at 2.1-A resolution." Proceedings of the National Academy of Sciences, 95(25), 14632-14637. Link

  • Tong, L., et al. (1997). "Structural Basis for Specificity of p38 MAP Kinase Inhibition." Nature Structural Biology, 4, 311–316. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[2] Link

Sources

Technical Guide: Probing the Interaction of 4,5-bis(4-fluorophenyl)-1H-imidazole with the p38α ATP-Binding Pocket

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Node in Stress and Inflammation

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that serve as a critical nexus in cellular signaling, translating extracellular stress signals into a variety of cellular responses, including inflammation, apoptosis, and differentiation.[1] Four isoforms have been identified—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—with p38α being the most extensively studied and primarily implicated in the inflammatory cascade.[2][3] Its role in regulating the biosynthesis of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) makes it a high-priority target for the development of therapeutics for autoimmune and inflammatory diseases.[2][3]

The activation of p38α is governed by a canonical three-tiered kinase cascade. Various cellular stresses and inflammatory cytokines trigger the activation of MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MAP2Ks), primarily MKK3 and MKK6.[4][5] These MAP2Ks then dually phosphorylate p38α on threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its full catalytic activity.[1][5] Once active, p38α phosphorylates a host of downstream targets, including other kinases like MAPKAPK2 and transcription factors such as ATF2 and p53, propagating the stress response.[1][2][6]

p38_Signaling_Pathway stress Cellular Stress (UV, Osmotic Shock, LPS) map3k MAP3K (e.g., TAK1, ASK1, MLK3) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38a p38α map2k->p38a phosphorylates (Thr180/Tyr182) substrates Downstream Substrates (MAPKAPK2, ATF2, p53) p38a->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 4,5-bis(4-fluorophenyl) -1H-imidazole inhibitor->p38a inhibits

Caption: The canonical p38α MAPK signaling cascade.

The catalytic activity of p38α, like all kinases, is dependent on its ability to bind adenosine triphosphate (ATP) and transfer a phosphate group to its substrates. The ATP-binding pocket is a deep cleft between the N- and C-terminal lobes of the kinase, and its structural features are the primary focus for designing competitive inhibitors.[3] Among the most successful scaffolds for p38α inhibition are the pyridinyl-imidazoles.[7] This guide provides an in-depth technical examination of a representative of this class, 4,5-bis(4-fluorophenyl)-1H-imidazole, focusing on its binding affinity to the ATP-binding pocket of p38α and the state-of-the-art methodologies used to characterize this critical molecular interaction.

The Molecular Basis of Inhibition: A Structural Perspective

The potency and selectivity of 4,5-diarylimidazole inhibitors, including 4,5-bis(4-fluorophenyl)-1H-imidazole, stem from their specific interactions within the p38α ATP-binding site. These compounds act as ATP mimetics, competitively occupying the pocket and preventing the binding of the natural substrate.[7]

Key Interactions within the ATP-Binding Pocket:

  • Hinge Binding: The defining interaction for many ATP-competitive kinase inhibitors is the formation of one or more hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes. For pyridinyl-imidazole derivatives, a nitrogen atom on the pyridine (or a similar heteroaromatic ring) typically acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of Met109.[8][9] This interaction is crucial for anchoring the inhibitor in the adenine-binding region of the pocket.

  • Hydrophobic Pockets: The ATP site contains distinct hydrophobic regions that are exploited by inhibitors to gain affinity and selectivity. The 4-fluorophenyl group at the C4 position of the imidazole ring fits snugly into a hydrophobic pocket often referred to as hydrophobic pocket I (HPI), which is lined by the gatekeeper residue Thr106. The second 4-fluorophenyl group at the C5 position occupies another region of the pocket, making favorable van der Waals contacts.[9][10]

  • Gatekeeper Residue: The "gatekeeper" residue (Thr106 in p38α) controls access to a deeper hydrophobic pocket. The size of this residue is a key determinant of inhibitor selectivity across the kinome. The relatively small threonine in p38α allows it to accommodate the bulky aryl substituents of imidazole inhibitors.

  • Conformational Selectivity (DFG-in vs. DFG-out): Kinases exist in multiple conformational states, primarily defined by the orientation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. Inhibitors that bind to the active "DFG-in" conformation are classified as Type I.[11] Type II inhibitors bind to the inactive "DFG-out" conformation, where the phenylalanine residue has flipped into the ATP pocket, exposing an adjacent allosteric site.[11][12] While many pyridinyl imidazoles are Type I inhibitors, some are known to stabilize the DFG-out state, which can enhance selectivity and circumvent competition with high intracellular ATP concentrations.[13]

Insights from X-ray crystallography have been invaluable, revealing at an atomic level how these inhibitors orient themselves. Co-crystal structures of p38α with various 4,5-diarylimidazole compounds consistently show the 4-fluorophenyl moiety occupying the HPI and the hinge-binding motif engaging with Met109.[9] Additional interactions, such as a hydrogen bond between an imidazole nitrogen and the side chain of Lys53, can further stabilize the complex.[9]

Quantitative Methodologies for Characterizing Binding Affinity

Determining the binding affinity (typically expressed as the dissociation constant, Kd) is fundamental to inhibitor development. Several biophysical techniques are routinely employed, each providing unique insights into the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the protein. This provides a complete thermodynamic profile of the interaction in a single, label-free experiment.

Core Principles:

  • Direct Measurement: ITC measures the heat change (ΔH) upon binding.

  • Thermodynamic Profile: It yields the binding affinity (Kd), stoichiometry of binding (n), enthalpy (ΔH), and allows for the calculation of entropy (ΔS) and Gibbs free energy (ΔG).[14]

Experimental Protocol: ITC for p38α and Imidazole Inhibitor

  • Sample Preparation (Critical):

    • Express and purify recombinant human p38α kinase to >95% purity.

    • Synthesize and purify the 4,5-bis(4-fluorophenyl)-1H-imidazole inhibitor.

    • Crucially, both the protein and the inhibitor must be in an identical, extensively dialyzed buffer to minimize heats of dilution, which can obscure the binding signal.[14] A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

    • Degas both solutions immediately before the experiment to prevent air bubbles.[14]

  • Concentration Determination:

    • Accurately determine the concentrations of the protein (e.g., by A280) and the inhibitor (e.g., by a calibrated method). Errors in concentration directly impact the calculated stoichiometry and affinity.[14]

    • A common starting point is to have 10-50 µM p38α in the sample cell and a 10-fold higher concentration of the inhibitor in the syringe (100-500 µM).[14]

  • Instrument Setup (e.g., MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).

    • Load ~200 µL of the p38α solution into the sample cell and ~40 µL of the inhibitor solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, which is typically discarded during analysis.

    • Proceed with a series of ~19-20 subsequent injections (e.g., 2 µL each) with sufficient spacing (e.g., 150-180 seconds) to allow the signal to return to baseline.[15][16]

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution. This is subtracted from the primary experimental data.[15]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH.

ParameterTypical Value RangeSignificance
Kd (Dissociation Constant) nM to low µMMeasures binding affinity (lower Kd = higher affinity).
n (Stoichiometry) ~1.0Indicates a 1:1 binding ratio of inhibitor to p38α.[17]
ΔH (Enthalpy Change) Varies (often negative)Heat released/absorbed; reflects bond formation/breakage.
-TΔS (Entropy Change) VariesReflects changes in disorder, often driven by hydrophobic effects.

Table 1: Summary of thermodynamic data obtained from an ITC experiment.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time kinetic data on molecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Core Principles:

  • Real-Time Kinetics: SPR provides both the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).

  • Affinity Determination: The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = kd / ka).[18]

SPR_Workflow start Start immobilize 1. Immobilization Immobilize p38α onto sensor chip start->immobilize baseline 2. Baseline Flow running buffer over surface immobilize->baseline association 3. Association Inject inhibitor (analyte) at various concentrations baseline->association dissociation 4. Dissociation Flow running buffer to monitor dissociation association->dissociation regeneration 5. Regeneration Inject solution (e.g., low pH glycine) to remove bound inhibitor dissociation->regeneration analysis 6. Data Analysis Fit sensorgrams to kinetic models to determine ka, kd, and KD regeneration->analysis end End analysis->end

Caption: A typical workflow for an SPR binding experiment.

Experimental Protocol: SPR for p38α and Imidazole Inhibitor

  • Chip Selection and Immobilization:

    • Select a sensor chip suitable for protein immobilization (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.[19]

    • Immobilize p38α onto the surface via covalent linkage to its primary amines (e.g., lysine residues). Aim for a low to medium density to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a dilution series of the 4,5-bis(4-fluorophenyl)-1H-imidazole inhibitor in the running buffer (e.g., HBS-EP+). The concentration range should span at least 0.1x to 10x the expected Kd.

  • Binding Assay:

    • Association: Inject each concentration of the inhibitor over the p38α and reference surfaces for a set period, monitoring the binding response in real-time.

    • Dissociation: Following the injection, switch back to flowing only running buffer and monitor the dissociation of the inhibitor from the p38α surface.[20]

  • Regeneration:

    • After each cycle, inject a pulse of a regeneration solution (e.g., glycine-HCl, pH 2.5) to strip all bound inhibitor, preparing the surface for the next injection.[19]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Globally fit the sensorgrams from the entire concentration series to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the kinetic parameters ka and kd, from which Kd is calculated.

Fluorescence Polarization (FP) Assay

FP is a homogeneous, solution-based technique well-suited for high-throughput screening and affinity determination. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.

Core Principles:

  • Rotational Diffusion: A small fluorescent probe (tracer) tumbles rapidly in solution, resulting in low light polarization. When bound to a large protein like p38α, its tumbling slows dramatically, leading to high polarization.[21]

  • Competitive Binding: An unlabeled inhibitor competes with the fluorescent probe for binding to p38α. As the inhibitor displaces the probe, the average polarization of the solution decreases, allowing for the calculation of the inhibitor's affinity (Ki).[22]

Experimental Protocol: Competitive FP Assay

  • Reagent Preparation:

    • Select or synthesize a suitable fluorescent probe. This is often a known p38α inhibitor scaffold (like a pyridinyl-imidazole) conjugated to a fluorophore (e.g., fluorescein).[22][23]

    • Prepare solutions of p38α, the fluorescent probe, and a dilution series of the 4,5-bis(4-fluorophenyl)-1H-imidazole test compound in an appropriate assay buffer.

  • Assay Setup:

    • In a microplate (e.g., a black 384-well plate), add a fixed concentration of p38α and the fluorescent probe to each well. The concentrations should be optimized to give a robust assay window (a significant difference in polarization between the free and fully bound probe).

    • Add the inhibitor dilution series to the wells. Include controls for no inhibitor (high polarization) and no protein (low polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set time to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the measured polarization values against the logarithm of the inhibitor concentration.

    • Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of inhibitor required to displace 50% of the bound probe).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the probe's Kd and concentration.

Computational Validation and Structural Prediction

In parallel with experimental methods, computational techniques provide powerful predictive insights into inhibitor binding.

Core Principles:

  • Molecular Docking: Predicts the preferred binding pose and estimates the binding energy of a ligand within a protein's active site using scoring functions.[24]

  • Molecular Dynamics (MD) Simulation: Simulates the movement of atoms in the protein-ligand complex over time, assessing the stability of the binding pose and key interactions.[12]

Computational_Workflow pdb 1. Protein Structure Prep (e.g., PDB ID: 1A9U) docking 3. Molecular Docking Predict binding pose and score pdb->docking ligand 2. Ligand Prep (2D to 3D, energy minimization) ligand->docking complex 4. Select Best Pose (Based on score and visual inspection) docking->complex md 5. MD Simulation Assess stability of the complex over time complex->md analysis 6. Trajectory Analysis (RMSD, H-bonds, binding free energy) md->analysis

Caption: Workflow for computational analysis of inhibitor binding.

A typical workflow involves preparing the crystal structure of p38α (e.g., removing water, adding hydrogens), preparing the 3D structure of the imidazole inhibitor, and then using software like AutoDock or Glide to dock the ligand into the defined ATP-binding site.[24] The resulting top-scoring poses are then often subjected to MD simulations to verify the stability of the predicted interactions, such as the crucial hydrogen bond to Met109, over a nanosecond timescale.

Conclusion

The interaction between 4,5-bis(4-fluorophenyl)-1H-imidazole and the ATP-binding pocket of p38α is a well-defined, high-affinity event driven by specific hydrogen bonding with the hinge region and favorable hydrophobic contacts. A multi-faceted approach combining structural biology, biophysical characterization (ITC, SPR, FP), and computational modeling provides a comprehensive understanding of this binding. The detailed protocols and principles outlined in this guide serve as a robust framework for researchers in drug discovery to accurately quantify the binding affinity of novel p38α inhibitors, a critical step in the development of next-generation anti-inflammatory therapeutics.

References

  • p38 MAPK signaling pathway. (n.d.). Bio-Rad. Retrieved from [Link]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • p38 mitogen-activated protein kinases. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • p38 MAPK Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • Canovas, B., & Nebreda, A. R. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(9), 4399-4415. Retrieved from [Link]

  • Benyahia, B., et al. (2021). Computer-aided drug design applied to a series of pyridinyl imidazole derivatives targeting p38α MAP kinase: 2D-QSAR, docking, MD simulation, and ADMET investigations. New Journal of Chemistry, 45(3), 1469-1483. Retrieved from [Link]

  • Munoz, L., et al. (2010). Fluorescence polarization binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase. Analytical Biochemistry, 401(1), 125-132. Retrieved from [Link]

  • Wang, Z., et al. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current Medicinal Chemistry, 19(20), 3356-3367. Retrieved from [Link]

  • Ansideri, F., et al. (2016). Fluorescence polarization-based assays for detecting compounds binding to inactive c-Jun N-terminal kinase 3 and p38α mitogen-activated protein kinase. Analytical Biochemistry, 505, 48-56. Retrieved from [Link]

  • Wilson, K. P., et al. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Journal of Biological Chemistry, 272(30), 18538-18541. Retrieved from [Link]

  • Ansideri, F., et al. (2016). Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase. ResearchGate. Retrieved from [Link]

  • Scior, T., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15939-15963. Retrieved from [Link]

  • Aci-Sèche, S., et al. (2015). p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses. PLoS ONE, 10(6), e0129712. Retrieved from [Link]

  • Rajendran, V., & Sethumadhavan, R. (2023). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. Bioinformation, 19(3), 329-337. Retrieved from [Link]

  • Hartshorn, M. J., et al. (2012). A comparative study of fragment screening methods on the p38α kinase. Journal of Biomolecular Screening, 17(7), 886-898. Retrieved from [Link]

  • Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(12), 1785-1798. Retrieved from [Link]

  • Duffy, J. P., et al. (2001). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 1(1), 4-7. Retrieved from [Link]

  • He, K., et al. (2020). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. Proceedings of the National Academy of Sciences, 117(48), 30421-30429. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Molecular docking and ADMET investigation of a novel series of Pyridinylimidazole derivatives as potential p38α MAP kinase inhibitors. RHAZES: Green and Applied Chemistry, 15(2). Retrieved from [Link]

  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2018). IntechOpen. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). View of Molecular docking and ADMET investigation of a novel series of Pyridinylimidazole derivatives as potential p38α MAP kinase inhibitors. RHAZES: Green and Applied Chemistry. Retrieved from [Link]

  • Simard, J. R., et al. (2012). Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α. PLoS ONE, 7(7), e40213. Retrieved from [Link]

  • He, K., et al. (2020). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. PNAS. Retrieved from [Link]

  • Kaieda, Y., et al. (2019). Binding interactions between 1 and p38 MAP kinase determined by X‐ray crystallographic analysis. ResearchGate. Retrieved from [Link]

  • Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(19), 12116-12121. Retrieved from [Link]

  • Surface Plasmon Resonance Biosensors: A Review of Molecular Imaging with High Spatial Resolution. (2024). MDPI. Retrieved from [Link]

  • Brehmer, D., et al. (2017). Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. Molecules, 22(4), 522. Retrieved from [Link]

  • Surface Plasmon Resonance Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Isothermal Titration Calorimetry ITC. (2025). protocols.io. Retrieved from [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. (n.d.). ResearchGate. Retrieved from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). PubMed. Retrieved from [Link]

  • Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. (n.d.). ThaiScience. Retrieved from [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). STAR Protocols. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]

  • Isothermal titration calorimetry. (2016). CureFFI.org. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole from 4,4'-difluorobenzil and Ammonium Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in a wide range of biological interactions. The incorporation of fluorine atoms into these structures can dramatically enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. The target molecule, 4,5-bis(4-fluorophenyl)-1H-imidazole, represents a key building block for the development of novel pharmaceuticals, agrochemicals, and functional materials. This application note provides a comprehensive guide to its synthesis via the Debus-Radziszewski reaction, detailing the underlying mechanism, a step-by-step experimental protocol, and methods for product characterization.

Mechanistic Insights: The Debus-Radziszewski Imidazole Synthesis

The synthesis of 4,5-disubstituted-1H-imidazoles from a 1,2-dicarbonyl compound, an ammonia source, and formaldehyde is a variation of the classic Debus-Radziszewski reaction.[1][2] In this specific application, 4,4'-difluorobenzil serves as the 1,2-dicarbonyl precursor, while ammonium acetate acts as the ammonia source.[3] A key third component, a source of formaldehyde, is required to provide the carbon atom that will become C2 of the imidazole ring. Urotropine is a convenient and effective in-situ source of formaldehyde for this transformation.[3][4]

The reaction is believed to proceed in a stepwise manner. Initially, the 1,2-dicarbonyl compound, 4,4'-difluorobenzil, condenses with two equivalents of ammonia (derived from ammonium acetate) to form a diimine intermediate. This intermediate then undergoes cyclization with formaldehyde, followed by dehydration and aromatization to yield the final 4,5-bis(4-fluorophenyl)-1H-imidazole product.

Debus-Radziszewski_Mechanism Reactants 4,4'-Difluorobenzil + 2 NH3 (from Ammonium Acetate) Diimine Diimine Intermediate Reactants->Diimine Condensation Cyclization Cyclization & Condensation Diimine->Cyclization Formaldehyde Formaldehyde (from Urotropine) Formaldehyde->Cyclization Imidazole 4,5-bis(4-fluorophenyl)-1H-imidazole Cyclization->Imidazole Dehydration & Aromatization

Caption: Proposed mechanism for the Debus-Radziszewski synthesis.

Experimental Protocol

This protocol outlines a microwave-assisted approach, which offers significant advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating methods.[4][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4,4'-Difluorobenzil246.211.0246 mg
Ammonium Acetate77.085.0385 mg
Urotropine140.190.570 mg
Glacial Acetic Acid60.05-5 mL
Safety Precautions
  • 4,4'-Difluorobenzil: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonium Acetate: Generally considered low hazard, but inhalation of dust should be avoided.

  • Urotropine: Can be a skin and respiratory sensitizer. Handle in a well-ventilated area or fume hood.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Use in a fume hood with appropriate PPE.

  • Microwave Synthesis: Use only a dedicated microwave reactor designed for chemical synthesis. Ensure the reaction vessel is properly sealed and do not exceed the recommended temperature and pressure limits.

Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4,4'-difluorobenzil (1.0 mmol, 246 mg), ammonium acetate (5.0 mmol, 385 mg), and urotropine (0.5 mmol, 70 mg).

  • Solvent Addition: Add glacial acetic acid (5 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120°C and hold for 15-20 minutes with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully open the vessel in a fume hood.

  • Precipitation: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL) to remove any residual acetic acid and ammonium acetate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4,5-bis(4-fluorophenyl)-1H-imidazole.

Experimental_Workflow A Combine Reactants: 4,4'-Difluorobenzil, Ammonium Acetate, Urotropine B Add Glacial Acetic Acid A->B C Microwave Irradiation (120°C, 15-20 min) B->C D Cool to Room Temperature C->D E Precipitate in Ice-Water D->E F Vacuum Filtration & Washing E->F G Recrystallization F->G H Pure Product: 4,5-bis(4-fluorophenyl)-1H-imidazole G->H

Caption: Workflow for the synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole.

Product Characterization

The identity and purity of the synthesized 4,5-bis(4-fluorophenyl)-1H-imidazole should be confirmed by standard analytical techniques.

  • Melting Point: Determination of the melting point and comparison with literature values for analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl rings and the N-H proton of the imidazole ring. The protons on the fluorophenyl rings will likely appear as complex multiplets due to fluorine-proton coupling. The N-H proton signal is typically broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the imidazole ring carbons and the carbons of the fluorophenyl substituents. Carbon-fluorine coupling will be observable.

  • ¹⁹F NMR Spectroscopy: The fluorine NMR will show a signal corresponding to the fluorine atoms on the phenyl rings.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration (typically in the range of 3100-3400 cm⁻¹) and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The expected [M+H]⁺ ion for C₁₅H₁₀F₂N₂ would be approximately 269.0885.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole. By leveraging the Debus-Radziszewski reaction with a modern microwave-assisted approach, researchers can efficiently access this valuable fluorinated heterocyclic compound. The provided mechanistic insights and characterization guidelines will aid in the successful execution and verification of this synthesis, facilitating further research and development in medicinal chemistry and materials science.

References

  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320.
  • Nirwan, N., et al. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Research Journal of Pharmacy and Technology.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information.
  • YouTube. (2025, February 23). Debus Radzisewski Imidazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ISCA. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Retrieved from [Link]

  • Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal.
  • Figshare. (2004, April 29).
  • Rowan Digital Works. (2021, January 22). Synthesis and cytotoxicity of trisubstituted imidazoles. Retrieved from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • NIH. (n.d.). 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. Retrieved from [Link]

  • IJFMR. (2023, September 15). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

  • Scientia Iranica. (n.d.). One-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfonic acid-functionalized pyridinium chloride. Retrieved from [Link]

Sources

Protocol: High-Precision Solubilization of 4,5-bis(4-fluorophenyl)-1H-imidazole for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

The compound 4,5-bis(4-fluorophenyl)-1H-imidazole is a highly lipophilic pharmacophore central to the design of p38 mitogen-activated protein kinase (p38 MAPK) inhibitors, such as the widely used SB 203580 and PD 169316. In cell signaling research, it serves as a chemical probe to block inflammatory cytokine production and stress response pathways.

Due to the two fluorophenyl rings, this molecule exhibits low aqueous solubility and high lipophilicity (LogP > 3.0). Improper solubilization often leads to "micro-precipitation" upon contact with aqueous cell culture media—a silent error that causes variability in IC50 values and inconsistent biological data.

Physicochemical Profile
PropertyValueNotes
Formula C₁₅H₁₀F₂N₂Bis-substituted imidazole core
Molecular Weight 256.25 g/mol Critical for Molarity calculations
Appearance Off-white to yellow solidCrystalline powder
Solubility (DMSO) > 20 mg/mLSoluble (exothermic)
Solubility (Water) < 0.1 mg/mLPractically insoluble
Target Pathway p38 MAPK (α/β isoforms)ATP-competitive inhibition

Critical Distinction: Ensure you are working with the bis -substituted form (two fluorophenyl rings). The mono-substituted analog (4-(4-fluorophenyl)-1H-imidazole, MW 162.[1][2][3]16) is a different intermediate with distinct solubility properties.

Biological Context: p38 MAPK Signaling[8]

Understanding the pathway is essential for designing the control experiments. This compound inhibits the phosphorylation of downstream targets like MAPKAPK2 (MK2) and ATF2.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines (UV, LPS, TNF-α) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2, HSP27) p38->Substrates Phosphorylation Inhibitor 4,5-bis(4-fluorophenyl)-1H-imidazole (Inhibitor) Inhibitor->p38 Blocks ATP Binding Response Inflammation / Apoptosis (IL-6, TNF-α Production) Substrates->Response

Figure 1: Mechanism of Action. The compound competitively binds to the ATP pocket of p38 MAPK, preventing the phosphorylation of downstream substrates.

Protocol Phase I: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in 100% DMSO.

Reagents & Equipment[9][10][11]
  • Compound: 4,5-bis(4-fluorophenyl)-1H-imidazole (Purity >98%).

  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybri-Max™ or Cell Culture Grade.

    • Note: Avoid "anhydrous" DMSO stored in unsealed bottles; DMSO is hygroscopic. Water uptake causes compound precipitation.

  • Vessels: Amber glass vials or polypropylene cryovials (DMSO compatible).

Step-by-Step Methodology
  • Calculation: Determine the mass required for a 50 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )

    • Example: To make 1 mL of 50 mM stock:

      
      
      
  • Weighing: Weigh ~12-13 mg of powder into a tared amber vial. Record the exact mass (e.g., 13.2 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO needed to reach 50 mM based on the recorded mass.

    • Volume (mL) = Mass (mg) / (50 × 0.25625)

  • Solubilization:

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and slightly yellow. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol Phase II: Serial Dilution & Cell Delivery

Objective: Dilute the hydrophobic stock into aqueous media without precipitation. The "Golden Rule": Never add the high-concentration stock directly to the cell culture plate if the volume required is < 1 µL, as this leads to local high-concentration "hotspots" that precipitate immediately.

The "Intermediate Dilution" Method

This method ensures the compound remains soluble during the transition from organic to aqueous phase.

Dilution_Workflow Stock Master Stock (50 mM in DMSO) Inter Intermediate Stock (500 µM in DMSO) 100x Dilution Stock->Inter Dilute in DMSO Media Working Solution (5 µM in Media) 100x Dilution Inter->Media Spike into Media (Vortex Immediately) Cells Cell Culture (Final: 5 µM, 1% DMSO) Media->Cells Add to Cells

Figure 2: Two-Step Dilution Workflow to prevent precipitation shock.

Detailed Steps for a 10 µM Final Treatment
  • Thaw: Thaw the 50 mM Master Stock at 37°C until fully dissolved. Vortex.

  • Intermediate Stock (1000x):

    • Prepare a 10 mM intermediate by diluting the Master Stock 1:5 in 100% DMSO .

    • Why? It is easier to pipette larger volumes accurately.

  • Working Solution (10x):

    • Prepare a 100 µM solution in pre-warmed (37°C) cell culture media .

    • Technique: Place the media in a tube.[4] While vortexing the media, slowly pipette the DMSO intermediate into the center of the vortex.

    • Visual Check: Ensure no cloudy precipitate forms.

  • Final Treatment (1x):

    • Add the 10x Working Solution to your cell wells (e.g., add 100 µL of 10x solution to 900 µL of existing media on cells).

    • Final DMSO Concentration: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

Quality Control & Validation

A. The "Crystal Check"

Before treating valuable cells, perform a dummy dilution in a clear tube:

  • Dilute compound to 2x the final concentration in media.

  • Incubate at 37°C for 30 minutes.

  • Inspect under an inverted microscope (10x or 20x objective).

  • Pass: Solution is clear.

  • Fail: Needle-like crystals or dark aggregates are visible. Action: Reduce concentration or increase serum (FBS) content, as albumin helps solubilize lipophilic drugs.

B. Vehicle Control

You must include a DMSO-only control well.

  • If your treatment well has 0.1% DMSO, your control well must have 0.1% DMSO.

  • Reason: DMSO can modulate membrane permeability and induce mild stress responses (HSP upregulation), potentially confounding p38 MAPK data.

Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media "Shock" dilution from 100% DMSO to water.Use the "Intermediate Dilution" step.[5] Warm media to 37°C before adding compound.
Inconsistent IC50 Compound degradation or adsorption to plastic.Use glass-coated or low-binding plasticware. Avoid multiple freeze-thaw cycles.
Cytotoxicity in Control DMSO concentration > 1%.Keep final DMSO < 0.5%.[4][5] Use a more concentrated stock to reduce DMSO volume.[6][5]
Solution turns pink pH shift in media.Imidazoles can be slightly basic. Ensure media is buffered (HEPES) if pH sensitivity is high.

References

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Sigma-Aldrich. (n.d.). Inhibitor Preparation and Handling FAQs. Retrieved from

  • Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry, 42(12), 2180-2190. (Foundational chemistry for 4,5-bis-aryl imidazoles).
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions: Solubility and Storage. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 4-(4-Fluorophenyl)-1H-imidazole.[1][2][3][7] National Library of Medicine. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4,5-bis(4-fluorophenyl)-1H-imidazole Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the condensation reaction for this valuable imidazole derivative. Here, we delve into the causality behind experimental choices, providing a self-validating framework to enhance your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole typically proceeds via the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (4,4'-difluorobenzil), an aldehyde (formaldehyde or a derivative), and a source of ammonia (commonly ammonium acetate).[1][2] While seemingly straightforward, this reaction is often plagued by issues such as low yields and the formation of side products, necessitating careful optimization of reaction conditions.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific issues you might encounter during the synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole, providing detailed explanations and actionable solutions.

Issue 1: Significantly Low or No Product Yield

Question: I am following a standard protocol for the condensation of 4,4'-difluorobenzil, formaldehyde, and ammonium acetate, but my yield of 4,5-bis(4-fluorophenyl)-1H-imidazole is consistently below 30%. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. Let's break down the potential culprits and how to address them systematically.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Reagent Stoichiometry: The molar ratio of the reactants is critical. An excess of the ammonia source is often required to drive the reaction to completion.

    • Troubleshooting Step: Systematically vary the molar ratio of 4,4'-difluorobenzil to ammonium acetate. While a 1:2 ratio is the theoretical minimum, ratios of 1:4 or even 1:5 have been shown to significantly improve yields by ensuring a sufficient concentration of ammonia for the condensation steps.[3]

  • Reaction Temperature and Time: Inadequate temperature or reaction duration can lead to incomplete conversion of starting materials. Conversely, excessive heat can promote the formation of degradation products.[4]

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Experiment with increasing the reaction temperature in increments of 10°C, while monitoring for the appearance of new, undesired spots on your TLC plate. Similarly, extend the reaction time and track the consumption of the limiting reagent. For many imidazole syntheses, reflux conditions are optimal.[5]

  • Inefficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized concentration gradients and reduced reaction rates.

    • Troubleshooting Step: Ensure vigorous and consistent stirring throughout the reaction. For viscous mixtures, consider using a mechanical stirrer.

  • Purity of Starting Materials: Impurities in your 4,4'-difluorobenzil, formaldehyde source, or ammonium acetate can interfere with the reaction or act as catalyst poisons in catalyzed variations.[4]

    • Troubleshooting Step: Use reagents of the highest purity available. If necessary, recrystallize the 4,4'-difluorobenzil before use. Ensure your ammonium acetate is dry, as moisture can hinder the reaction.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My reaction yields a solid product, but NMR and LC-MS analysis reveal multiple byproducts alongside the desired 4,5-bis(4-fluorophenyl)-1H-imidazole. What are these impurities and how can I minimize their formation?

Answer: The formation of side products is a common challenge in multicomponent reactions like the Debus-Radziszewski synthesis. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Prevention:

ImpurityPotential CauseMitigation Strategy
Unreacted 4,4'-difluorobenzilIncomplete reaction due to suboptimal stoichiometry, temperature, or time.Increase the molar excess of ammonium acetate.[3] Optimize reaction temperature and time based on TLC monitoring.[4]
Di-imine IntermediateIncomplete condensation with the aldehyde.Ensure the aldehyde is added at the appropriate stage and in the correct stoichiometry. The reaction mechanism involves the initial formation of a di-imine from the dicarbonyl and ammonia, which then condenses with the aldehyde.
Polymeric MaterialsSide reactions of formaldehyde under acidic or basic conditions.Control the reaction temperature carefully. Consider using a more stable formaldehyde equivalent, such as paraformaldehyde.

Troubleshooting Workflow for Impurity Reduction:

Caption: Troubleshooting logic for reducing impurities.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the crude 4,5-bis(4-fluorophenyl)-1H-imidazole. Recrystallization leads to significant product loss, and column chromatography is proving difficult. What are the best practices for purification?

Answer: The purification of highly crystalline, and sometimes sparingly soluble, imidazole derivatives requires a careful approach.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining high-purity material.[6]

    • Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents and solvent mixtures to find a system where the product is sparingly soluble at room temperature but readily soluble when hot. Common solvents for imidazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[6][7]

    • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved product to remove them before allowing the solution to cool and crystallize.[6]

    • Minimize Product Loss: To reduce loss in the mother liquor, cool the crystallization flask in an ice bath to maximize precipitation before filtration.[6]

  • Silica Gel Column Chromatography: While sometimes challenging due to the polarity of the imidazole ring, column chromatography can be effective for removing closely related impurities.[6][8]

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol or using a dichloromethane/methanol system.[6] The optimal eluent system should be determined by TLC analysis beforehand.

    • Sample Loading: If the crude product has low solubility in the initial mobile phase, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium acetate in the reaction? A1: Ammonium acetate serves a dual role. It acts as the source of ammonia, which is one of the three essential components for the imidazole ring formation.[3] Additionally, upon heating, it can partially decompose to ammonia and acetic acid, where the acetic acid can act as a catalyst for the condensation steps.[3][9]

Q2: Can I use a different source of ammonia? A2: Yes, other ammonia sources like aqueous ammonia can be used.[5] However, ammonium acetate is often preferred because it is a solid that is easy to handle and can also provide a catalytic amount of acid.

Q3: Are there any catalysts that can improve the reaction yield and rate? A3: A variety of catalysts have been reported to improve the synthesis of substituted imidazoles. These include Brønsted acids like benzoic acid, Lewis acids such as indium(III) chloride, and various metal-based catalysts including copper, zinc, and ruthenium complexes.[5] Nano-catalysts and solid-supported catalysts are also gaining attention for their high efficiency and reusability.[5] For your specific synthesis, exploring a mild Lewis acid catalyst could be a beneficial next step if non-catalytic methods are not providing satisfactory results.

Q4: Is microwave-assisted synthesis a viable option for this reaction? A4: Absolutely. Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective method for the synthesis of substituted imidazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[10][11] The use of microwave irradiation can enhance the reaction rate by efficiently heating the polar reactants and solvent.[12]

Q5: How can I confirm the identity and purity of my final product? A5: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the presence of any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used to identify the key functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Standard Synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole

This protocol is a baseline method for the synthesis.

Materials:

  • 4,4'-Difluorobenzil (1 equivalent)

  • Ammonium acetate (4 equivalents)

  • Formaldehyde (37 wt. % in H₂O, 1.2 equivalents)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-difluorobenzil and ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Add the formaldehyde solution to the mixture.

  • Heat the reaction mixture to reflux (approximately 120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Optimized Microwave-Assisted Synthesis

This protocol offers a more rapid and potentially higher-yielding alternative.[13]

Materials:

  • 4,4'-Difluorobenzil (1 equivalent)

  • Ammonium acetate (5 equivalents)

  • Paraformaldehyde (1.2 equivalents)

  • Acidic alumina (as a solid support)

Procedure:

  • In a mortar and pestle, grind 4,4'-difluorobenzil, ammonium acetate, paraformaldehyde, and acidic alumina to a fine, homogeneous powder.

  • Transfer the powder to a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300W) and temperature (e.g., 130°C) for a short duration (e.g., 5-15 minutes). The optimal time and power should be determined experimentally.

  • After the reaction, allow the vessel to cool to room temperature.

  • Add ethyl acetate to the solid residue and stir.

  • Filter the mixture to remove the acidic alumina.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization from an appropriate solvent.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem.
  • Ledesma-Máximo, L. A., et al. (2025).
  • Li, J.-T., et al. (2012). Efficient Improved Synthesis of 2-Aryl-4,5-diphenylimidazole by Heating. International Journal of Advanced Pharmacy, Biology and Chemistry, 1(3), 288-292.
  • Safari, J., & Zarnegar, Z. (2014). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H-imidazoles. Journal of Taibah University for Science, 8(3), 224-230.
  • Mondal, S. (2022). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction.
  • Sonar, J., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020).
  • BenchChem Technical Support Team. (2025).
  • Bakshi, A., & Venkataramana, C.H.S. (2013). Synthesis of Some New Benzimidazole Derivatives Containing Pteridine Ring System and Their Antimicrobial Evaluation. Indian Research Journal of Pharmacy and Science, 1, 78-84.
  • Das, S., et al. (2019). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 9(42), 24429-24436.
  • Martínez-Vargas, S., et al. (2024). Sustainable synthesis of imidazoles using a catalyst-free approach and ethyl lactate as a bio-based green solvent in the Debus-Japp-Radziszewski reaction. Green Chemistry Letters and Reviews, 17(1).
  • Kumar, S., et al. (2023). A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST. International Journal of Pharmaceutical Sciences and Research, 14(1), 1000-1009.
  • Ghorbani-Vaghei, R., et al. (2020). Synthesis and characterization of a new polymeric catalyst and used for the synthesis of imidazole derivatives.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Waghmode, K. T., et al. (2023). 1,2-Diaryl-4,5-diphenyl-1 H -imidazoles: Further Preparative Studies Using Amberlite IR120(H) as a Recyclable Heterogeneous Catalyst.
  • Pevarello, P., et al. (1995). 4,5-diphenylimidazole derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor.
  • BenchChem Technical Support Team. (2025).
  • Reddy, C. S., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents.
  • Bellina, F., et al. (2007). Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 72(22), 8569-8572.
  • Hees, U., et al. (1988). Preparation of imidazoles.
  • Zhang, J., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][1][14]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537.

  • El-Faham, A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(5), 001-010.
  • Yildiz, I., et al. (2019). Synthesis of Lophine using different catalysts and reaction conditions.
  • Wang, Y., et al. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development.
  • Patel, D. A., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 158-165.
  • de la Torre, M. C., & Sierra, M. A. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 708.
  • Kumar, A., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. World Journal of Advanced Research and Reviews, 8(3), 136-147.
  • Sharma, P., & Kumar, A. (2018). Preparation of Morphine Derivatives Using Ionic Liquids. Lupine Publishers.
  • Gornowicz, M. (n.d.).
  • Sharma, R., et al. (2018). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 30(1), 123-127.
  • Ren, T., et al. (2016).
  • Wang, L., et al. (2013). Microwave-assisted solvent-free synthesis and luminescence properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. Semantic Scholar.
  • Kumar, A., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 226-234.
  • Rossi, F., et al. (2025). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 30(7), 1234.
  • Kalluraya, B., et al. (2013). Microwave assisted synthesis of dihydrobenzo[15][16]imidazo[1,2-a]pyrimidin-4-ones; synthesis, in vitro antimicrobial and anticancer activities of novel coumarin substituted dihydrobenzo[15][16]imidazo[1,2-a]pyrimidin-4-ones. European Journal of Medicinal Chemistry, 69, 316-322.

  • Javahershenas, F., et al. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[15][16]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry.

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of 4,5-bis(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-alkylation of 4,5-bis(4-fluorophenyl)-1H-imidazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this sterically demanding transformation. Here, we provide in-depth troubleshooting guides, field-proven protocols, and a mechanistic rationale to empower you to overcome synthetic hurdles and achieve your target molecules.

Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of 4,5-bis(4-fluorophenyl)-1H-imidazole so challenging?

The primary obstacle is severe steric hindrance. The two bulky 4-fluorophenyl groups at the C4 and C5 positions act as formidable shields, physically blocking the approach of the alkylating agent to either of the imidazole's nitrogen atoms. This steric congestion significantly raises the activation energy for the standard bimolecular nucleophilic substitution (SN2) pathway, often leading to low or no conversion under typical conditions.[1]

Q2: I see no product formation. What are the most likely reasons?

Beyond the principal issue of steric hindrance, several factors could be at play:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the imidazole N-H, resulting in a low concentration of the required imidazolate anion nucleophile.[2]

  • Insufficiently Reactive Electrophile: The alkylating agent (e.g., an alkyl chloride or tosylate) may not be reactive enough to overcome the high energy barrier. More reactive alkyl iodides or bromides are often necessary.[3]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may not provide the necessary kinetic energy to overcome the steric barrier.

Q3: My reaction is messy, with multiple side products. What is happening?

A common side reaction, especially with strong bases or high temperatures, is the formation of a dialkylated imidazolium salt. The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent.[2] While less common for this substrate due to steric hindrance, C-alkylation at the C2 position is also a theoretical possibility. Decomposition of starting materials or products under harsh conditions can also contribute to a complex reaction mixture.

Troubleshooting Guides & Experimental Protocols

When standard N-alkylation approaches fail, a systematic and mechanistically informed troubleshooting process is required. We present three distinct strategies, from optimizing classical conditions to employing advanced methodologies.

Guide 1: Optimizing Classical SN2 Conditions

This approach focuses on maximizing the reactivity of both the nucleophile and electrophile to overcome the steric barrier.

Core Problem: Low to no conversion with standard bases like K₂CO₃ in acetonitrile.

The Causality: The combination of a moderately strong base and a standard solvent may not be sufficient to generate a high concentration of the nucleophilic imidazolate anion, nor provide an environment conducive to a sterically hindered SN2 reaction. Cesium carbonate (Cs₂CO₃) is often highly effective in such cases due to the high solubility of its salts in organic solvents and the "naked" nature of the resulting anion.[2]

Troubleshooting Workflow

cluster_solutions Recommended Changes start Low Conversion in N-Alkylation base Is the base strong enough? (e.g., K2CO3) start->base solvent Is the solvent optimal? (e.g., ACN) base->solvent No solution Successful N-Alkylation base->solution Yes sol_base Switch to Cs₂CO₃ or NaH base->sol_base Action temp Is the temperature high enough? solvent->temp No solvent->solution Yes sol_solvent Use polar aprotic solvent: DMF or DMSO solvent->sol_solvent Action alkylator Is the alkylating agent reactive enough? temp->alkylator No temp->solution Yes sol_temp Increase temperature incrementally (e.g., 60°C -> 80°C -> 100°C) temp->sol_temp Action alkylator->solution Yes sol_alkylator Use Alkyl Iodide > Bromide > Chloride alkylator->sol_alkylator Action

Caption: Troubleshooting workflow for classical N-alkylation.

Data Summary: Comparison of Reaction Parameters
ParameterOption 1 (Standard)Option 2 (Optimized for Hindrance)Rationale for Change
Base K₂CO₃Cs₂CO₃, NaHCs₂CO₃ increases anion reactivity. NaH ensures complete, irreversible deprotonation but requires strict anhydrous conditions.[2]
Solvent Acetonitrile (ACN)DMF, DMSOHigher boiling points allow for increased reaction temperatures. Better solvation of ions can accelerate SN2 reactions.[2]
Alkylating Agent R-Cl, R-OTsR-Br, R-IReactivity follows the order I > Br > Cl > OTs. A more reactive electrophile is needed to overcome steric repulsion.[3]
Temperature Room Temp - 60 °C80 °C - 120 °CProvides the necessary kinetic energy for the sterically demanding collision to occur. Must be monitored to avoid decomposition.
Protocol 1: N-Alkylation using Cesium Carbonate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,5-bis(4-fluorophenyl)-1H-imidazole (1.0 equiv) and anhydrous cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M.

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Guide 2: The Mitsunobu Reaction

When SN2 conditions fail, the Mitsunobu reaction offers an alternative mechanistic pathway that can be highly effective for coupling sterically hindered alcohols with N-nucleophiles.[4][5]

Core Problem: Even optimized SN2 conditions do not yield the desired product.

The Causality: The Mitsunobu reaction avoids the direct attack of the imidazole on an alkyl halide. Instead, the alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a highly reactive oxyphosphonium salt, which is a superb leaving group. The deprotonated imidazole then attacks this activated complex, often succeeding where direct SN2 fails.[4]

Mitsunobu_Mechanism ROH R-OH (Alkyl Alcohol) Oxyphosphonium [R-O-P⁺Ph₃] ROH->Oxyphosphonium ImH Hindered Imidazole (Nu-H) ImAnion Imidazole Anion (Nu⁻) ImH->ImAnion 3. Deprotonation PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(O)OEt...] PPh3->Betaine 1. Attack DEAD DEAD DEAD->Betaine Betaine->Oxyphosphonium 2. Proton Transfer Betaine->ImAnion Hydrazine Hydrazine byproduct Betaine->Hydrazine Release Product N-Alkyl Imidazole Oxyphosphonium->Product TPPO O=PPh₃ Oxyphosphonium->TPPO Release ImAnion->Product 4. SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 2: Mitsunobu N-Alkylation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4,5-bis(4-fluorophenyl)-1H-imidazole (1.0 equiv), the desired primary or secondary alcohol (1.1 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine).

  • Purification: Purifying Mitsunobu reactions can be challenging. A primary purification can be achieved by triturating the crude residue with cold diethyl ether to precipitate some of the triphenylphosphine oxide, which can be removed by filtration. The filtrate should then be concentrated and purified by column chromatography.

Guide 3: Alternative Strategy - Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reactions involving reagents in different, immiscible phases. For N-alkylation, it facilitates the reaction between a solid, deprotonated imidazole and an alkyl halide dissolved in an organic solvent.[6][7]

Core Problem: Both SN2 and Mitsunobu methods are ineffective, or a solvent-free/reduced solvent approach is desired.

The Causality: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), has a charged head that pairs with the imidazolate anion and lipophilic tails that allow the ion pair to be transported into the organic phase where the alkylating agent resides. This continuous extraction of the nucleophile into the reactive phase can significantly accelerate the reaction rate, even under solvent-free conditions.[8][9]

Protocol 3: N-Alkylation under Phase-Transfer Conditions
  • Reaction Setup: In a round-bottom flask, thoroughly mix the 4,5-bis(4-fluorophenyl)-1H-imidazole (1.0 equiv), powdered potassium carbonate (K₂CO₃, 3.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv) directly to the solid mixture.

  • Reaction: Heat the mixture (with or without a minimal amount of a solvent like toluene) with vigorous stirring at 80-110 °C. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and add water. Extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References
  • Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(13), 1793-1797. [Link]

  • Shi, D., et al. (2000). N-Alkylation of 2-Methyl-2-Imidazolines by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 30(1), 107-112. [Link]

  • Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Taylor & Francis Online. [Link]

  • Jaśkowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. [Link]

  • A continuous phase-transfer catalysis process for N-alkylation integrated with separation was developed. (n.d.). RSC Publishing. [Link]

  • Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago - OUR Archive. [Link]

  • Thompson, R. E., et al. (2014). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 12(35), 6825–6834. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • MacMillan, D. W. C., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]

  • N-alkylation of imidazole by alkaline carbons. (2005). ResearchGate. [Link]

  • Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Mitsunobu Reaction. (2025). Chemistry Steps. [Link]

  • Buchwald-Hartwig Amination Explained. (2025). YouTube. [Link]

  • Villemin, D., & Sauvaget, F. (2001). Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. ARKIVOC. [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling. (n.d.). RSC Publishing. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. (2022). ACS Publications. [Link]

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2022). MDPI. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit. [Link]

  • N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole. (2023). Beilstein Journals. [Link]

Sources

Validation & Comparative

western blot analysis of p38 phosphorylation inhibition by 4,5-bis(4-fluorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and rigorous Western Blot workflow for analyzing 4,5-bis(4-fluorophenyl)-1H-imidazole (a structural analog of the pyridinyl-imidazole class) against established p38 MAPK inhibitors.

Executive Summary & Compound Identity

4,5-bis(4-fluorophenyl)-1H-imidazole represents a core scaffold structurally related to the first-generation p38 MAPK inhibitors, such as SB203580 and SB202190 . While the "Gold Standard" inhibitors (SB series) typically feature a 4-pyridyl ring at the C5 position to interact with the ATP hinge region (specifically Met109), the "bis(4-fluorophenyl)" variant is often utilized in Structure-Activity Relationship (SAR) studies to evaluate the necessity of the pyridine nitrogen for potency and selectivity.

Key Distinction:

  • SB203580 (Standard): Contains a pyridine ring.[1][2] High affinity (IC50 ~50-600 nM depending on isoform).

  • 4,5-bis(4-fluorophenyl)-1H-imidazole (Candidate): Lacks the pyridine nitrogen acceptor. Often exhibits reduced potency or altered selectivity compared to the pyridine-containing parent, making it a critical negative control or intermediate in specificity assays.

Mechanistic Comparison & The "Phosphorylation Paradox"

A critical error in p38 Western Blot analysis is the assumption that ATP-competitive inhibitors will decrease Phospho-p38 levels.

  • Mechanism: Both the Candidate and SB203580 are Type I (ATP-competitive) inhibitors. They bind to the ATP pocket of the active kinase.

  • The Paradox: Binding prevents p38 from phosphorylating its downstream targets (e.g., MAPKAPK2), but it does not prevent upstream kinases (MKK3/6) from phosphorylating p38.

  • Outcome: Treatment often results in unchanged or hyper-phosphorylated p38 (due to the loss of negative feedback loops), while downstream substrate phosphorylation drops.

Analysis Strategy: To prove inhibition, you must blot for Phospho-MAPKAPK-2 (Thr334) or Phospho-HSP27 (Ser82) , not just Phospho-p38.

Pathway Logic Diagram

p38_Pathway Stimulus Stress / Cytokines (LPS, UV, TNF-a) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38 MAPK (Thr180 / Tyr182) MKK3_6->p38 Phosphorylates (P-p38 High) MK2 MAPKAPK-2 (Substrate) p38->MK2 Phosphorylates Inhibitor Inhibitor Blockade (SB203580 / Bis-Imidazole) Inhibitor->p38 Binds ATP Pocket (Blocks Activity) HSP27 HSP27 (Effector) MK2->HSP27 Phosphorylates

Caption: ATP-competitive inhibitors block the catalytic activity of p38 (red dashed line) but do not prevent its upstream phosphorylation by MKK3/6. P-p38 levels remain high; P-MK2 levels drop.

Comparative Performance Data

The following table benchmarks the expected performance of the bis-fluorophenyl analog against industry standards.

FeatureSB203580 (Gold Standard) 4,5-bis(4-fluorophenyl)-1H-imidazole BIRB 796 (Alternative)
IC50 (p38α) 50 – 600 nM> 1 µM (Estimated) *18 nM
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)Allosteric (Type II)
WB Readout: P-p38 No Change / Increase No Change / Increase Decrease (Slowly)
WB Readout: P-HSP27 Strong Decrease Moderate/Weak Decrease Strong Decrease
Selectivity High (blocks p38α/β)Lower (Potential off-target COX inhibition)High (Pan-p38)

*Note: The lack of the pyridine nitrogen significantly reduces hydrogen bonding capability within the ATP hinge region, often increasing the IC50 by 10-100 fold compared to SB203580.

Western Blot Protocol: Validating Inhibition

Objective: Determine the IC50 and efficacy of 4,5-bis(4-fluorophenyl)-1H-imidazole using a validated downstream readout.

Reagents & Antibodies
  • Primary Antibody A (Efficacy): Anti-Phospho-MAPKAPK-2 (Thr334) [Rabbit mAb].

  • Primary Antibody B (Control): Anti-Total p38 MAPK [Mouse mAb].

  • Primary Antibody C (Paradox Check): Anti-Phospho-p38 MAPK (Thr180/Tyr182).

  • Stimulant: Anisomycin (potent activator) or LPS (inflammatory model).

Step-by-Step Workflow

Step 1: Cell Seeding & Starvation

  • Seed HeLa or THP-1 cells to 70-80% confluence.

  • Critical: Serum-starve cells for 12–18 hours prior to treatment to reduce basal p38 activity.

Step 2: Inhibitor Pre-treatment (The Variable)

  • Prepare a 1000x stock of 4,5-bis(4-fluorophenyl)-1H-imidazole in DMSO.

  • Treat cells for 60 minutes prior to stimulation.

  • Dose Curve: 0.1 µM, 1 µM, 10 µM, 50 µM. (Include 10 µM SB203580 as a positive control).

Step 3: Stimulation

  • Add Anisomycin (10 µg/mL) for 15–30 minutes .

  • Note: Do not wash off the inhibitor.

Step 4: Lysis & Preservation

  • Lyse on ice using RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF).

  • Why? p38 phosphatases (MKPs) are rapid; failing to inhibit them will result in false negatives.

Step 5: Immunoblotting

  • Load 20–30 µg protein/lane.

  • Membrane: PVDF (0.45 µm).

  • Block: 5% BSA in TBST (Phospho-antibodies often bind non-specifically to milk).

Step 6: Data Interpretation

  • Valid Inhibition: Dose-dependent decrease in P-MAPKAPK-2 or P-HSP27 .

  • Paradox Confirmation: P-p38 bands should remain strong (or stronger than control) in all treated lanes, proving the pathway was activated but the output was blocked.

Troubleshooting & Scientific Integrity
ObservationDiagnosisCorrective Action
P-p38 is high, but P-HSP27 is also high. The inhibitor is ineffective or degraded.Check the stability of the imidazole ring; ensure DMSO stock is fresh. The "bis" analog may have poor potency.
P-p38 is absent in all lanes. Stimulation failed or Phosphatases active.Use a fresh stimulant (Anisomycin/LPS). Add higher conc. of Phosphatase Inhibitors to lysis buffer.
P-p38 decreases with inhibitor dose. Possible off-target effect or cytotoxicity.Check cell viability. High doses (>50 µM) of imidazoles can cause non-specific kinase aggregation or apoptosis.
References
  • Kumar, S., et al. (1997). "Pyridinylimidazole compounds are selective inhibitors of p38 mitogen-activated protein kinase."[3] Biochemical and Biophysical Research Communications. Link

  • Cuenda, A., et al. (1995).[4] "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1."[4] FEBS Letters. Link

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (Provides specificity profiles for SB series vs. analogs). Link

  • Schindler, J.F., et al. (2007). "Crystal structure of the p38alpha-MAPK inhibitor complex." Journal of Biological Chemistry. (Structural basis for pyridine vs. phenyl binding). Link

Sources

A Comparative Guide to the Selectivity of 4,5-bis(4-fluorophenyl)-1H-imidazole (SB203580) Against JNK and ERK Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate web of cellular signaling, the specificity of chemical probes is paramount. This guide provides an in-depth comparative analysis of 4,5-bis(4-fluorophenyl)-1H-imidazole, widely known as SB203580, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). While a valuable tool for dissecting p38-mediated processes, its off-target effects on the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways warrant careful consideration. This guide offers a comprehensive examination of SB203580's selectivity profile, supported by experimental data and protocols, to empower researchers in making informed decisions for their studies.

Introduction: The Interconnected World of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that translate a wide array of extracellular stimuli into diverse cellular responses, including proliferation, differentiation, inflammation, and apoptosis. Three of the most well-characterized MAPK pathways are the p38, JNK, and ERK cascades. While each pathway has distinct upstream activators and downstream targets, they share a common three-tiered kinase module architecture and exhibit significant crosstalk, making the interpretation of inhibitor studies complex.

cluster_0 Extracellular Stimuli cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Cellular Responses Stress Stress MLK3 MLK3 Stress->MLK3 ASK1 ASK1 Stress->ASK1 Cytokines Cytokines Cytokines->MLK3 Cytokines->ASK1 Growth Factors Growth Factors Raf Raf Growth Factors->Raf MKK4/7 MKK4/7 MLK3->MKK4/7 MKK3/6 MKK3/6 ASK1->MKK3/6 ASK1->MKK4/7 MEK1/2 MEK1/2 Raf->MEK1/2 p38 p38 MKK3/6->p38 JNK JNK MKK4/7->JNK ERK ERK MEK1/2->ERK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Figure 1: Simplified overview of the p38, JNK, and ERK MAPK signaling pathways.

The Selectivity Profile of SB203580: A Double-Edged Sword

SB203580 is a pyridinyl imidazole compound that acts as a potent, ATP-competitive inhibitor of the p38α and p38β isoforms of p38 MAPK[1][2]. It has been instrumental in elucidating the role of p38 in inflammatory responses. However, numerous studies have revealed that at higher concentrations, SB203580 can paradoxically activate the JNK and ERK pathways[3][4][5][6]. This off-target activity is a critical consideration for researchers, as it can lead to misinterpretation of experimental results.

Mechanism of Off-Target Activation

The activation of JNK by SB203580 is not a direct effect but rather a consequence of its influence on upstream kinases. Research has shown that SB203580-induced JNK activation is dependent on the Mixed Lineage Kinase 3 (MLK3) and MAPK Kinase 7 (MKK7) signaling cascade[7][8]. At concentrations of 5-10 µM and above, SB203580 can induce the phosphorylation and activation of MLK3, which in turn phosphorylates and activates MKK7, a direct upstream activator of JNK[7][8].

The mechanism behind ERK activation by SB203580 is linked to its ability to induce the activation of Raf-1 at higher concentrations[6]. This leads to the subsequent phosphorylation and activation of MEK1/2 and then ERK1/2.

Quantitative Comparison of Kinase Inhibition and Activation

The following table summarizes the known inhibitory concentrations (IC50) of SB203580 against its primary target, p38 MAPK, and highlights the concentrations at which activation of JNK and ERK is observed.

Target KinaseSB203580 (4,5-bis(4-fluorophenyl)-1H-imidazole)
p38α MAPK IC50: ~50 nM[1]
p38β MAPK IC50: ~500 nM[1]
JNK Pathway Activation observed at ≥ 5 µM[3][6]
ERK Pathway Activation observed at ≥ 5 µM[3][6]

Table 1: Potency of SB203580 against p38 MAPK and observed activation concentrations for JNK and ERK pathways.

It is crucial to note that while SB203580 is highly selective for p38 MAPK at nanomolar concentrations, its off-target effects on JNK and ERK become prominent in the low micromolar range, a concentration often used in cell-based assays.

Comparative Analysis with Alternative JNK and ERK Pathway Inhibitors

To mitigate the confounding effects of SB203580 on JNK and ERK signaling, researchers should consider using more selective inhibitors when studying these pathways.

JNK Pathway Inhibitors

Several potent and selective JNK inhibitors are available. A commonly used alternative is SP600125 , an anthrapyrazolone that acts as a reversible, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[9][10][11].

ERK Pathway Inhibitors

For specific inhibition of the ERK pathway, U0126 and SCH772984 are widely used compounds. U0126 is a non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2[12]. SCH772984 is a highly potent and specific inhibitor of ERK1 and ERK2[3][13][14][15].

The following table provides a comparative overview of the IC50 values for these alternative inhibitors.

InhibitorTarget KinaseIC50 Value
SP600125 JNK1~40 nM[10][11][16]
JNK2~40 nM[10][11][16]
JNK3~90 nM[10][11][16]
U0126 MEK1~72 nM[12]
MEK2~58 nM[12]
SCH772984 ERK1~4 nM[3][13][14]
ERK2~1 nM[3][13][14]

Table 2: IC50 values of selective JNK and ERK pathway inhibitors.

Experimental Protocols for Assessing Kinase Selectivity

To empirically determine the selectivity profile of a kinase inhibitor like SB203580 in your specific experimental system, the following protocols are recommended.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the activity of a purified kinase.

Purified Kinase Purified Kinase Incubation Incubation Purified Kinase->Incubation Substrate Substrate Substrate->Incubation ATP [γ-32P] ATP [γ-32P] ATP [γ-32P]->Incubation Inhibitor Inhibitor Inhibitor->Incubation Detection Detection Incubation->Detection Phosphorylated Substrate

Figure 2: General workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.

  • Prepare Kinase and Substrate: Dilute the purified kinase (e.g., recombinant JNK1, ERK2, or p38α) and its specific substrate (e.g., ATF2 for JNK/p38, Myelin Basic Protein for ERK) in the reaction buffer.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor (e.g., SB203580) and control inhibitors (e.g., SP600125, U0126) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Initiate the Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP (often radiolabeled with ³²P or ³³P).

  • Incubate: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detect Phosphorylation: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, specific antibodies that recognize the phosphorylated substrate can be used in an ELISA or Western blot format.

  • Calculate IC50 Values: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Western Blot Analysis

This method assesses the phosphorylation status of target kinases within intact cells, providing a more physiologically relevant measure of inhibitor activity.

Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Stimulation Stimulation Inhibitor Treatment->Stimulation Cell Lysis Cell Lysis Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection Detection Western Blot->Detection

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4,5-bis(4-fluorophenyl)-1H-imidazole

[1]

Executive Summary & Risk Context

Do not treat this compound merely as a generic organic solid. 4,5-bis(4-fluorophenyl)-1H-imidazole is a pharmacologically active scaffold, structurally analogous to p38 MAP kinase inhibitors (e.g., SB 203580, SB 202190).[1] Beyond standard chemical irritancy, this compound poses reproductive toxicity and specific target organ toxicity risks inherent to kinase inhibitors.

The presence of two fluorophenyl rings significantly increases lipophilicity compared to unsubstituted imidazole, enhancing skin absorption—a risk that becomes critical when the substance is dissolved in organic carriers like DMSO.[1]

Hazard Identification (GHS Classification Framework)
Hazard ClassCategorySignalHazard Statement
Acute Toxicity (Oral) Cat 4WarningHarmful if swallowed.[1][2][3]
Skin/Eye Corrosion Cat 1B / 1DangerCauses severe skin burns and eye damage (Imidazole core).[3]
Reproductive Toxicity Cat 1BDangerMay damage fertility or the unborn child (Kinase inhibitor profile).[2]
STOT - Single Exposure Cat 3WarningMay cause respiratory irritation.[1][4][5]

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is based on the "Barrier-to-Hazard" ratio.[1] Standard nitrile gloves are insufficient for solution-phase handling of this compound.[1]

A. Respiratory Protection[2][4][5][6][7][8][9][10]
  • Solid State (Weighing/Transfer):

    • Primary Control: Weighing must occur inside a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • PPE: If containment is breached or for spill cleanup, use a Full-face respirator with P100 (HEPA) cartridges .[1] An N95 is acceptable only if working strictly within a functioning hood.

  • Solution State:

    • Requirement: All open-vessel work must be performed in a fume hood. Aerosol generation (sonication, vortexing) requires a sash height of <18 inches.[1]

B. Dermal Protection (The "Trojan Horse" Risk)

The most critical failure point in handling this compound is the DMSO effect . Researchers often dissolve this inhibitor in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO permeates nitrile gloves in <5 minutes, carrying the toxic fluorinated imidazole directly into the bloodstream.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Handling Dry Powder Nitrile (Disposable)5-8 mil>480 min (Solid)Standard double-gloving.[1]
Handling Solutions (DMSO/MeOH) Silver Shield / Laminate (Inner) + Nitrile (Outer)Multi-layer>480 min (DMSO)MANDATORY: Do not rely on nitrile alone for DMSO solutions.[1]
Spill Cleanup Butyl Rubber or Viton>15 mil>480 minHeavy-duty gauntlet style.[1]
C. Ocular & Body Protection[1][3][4][5][6][7][8][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive nature of the imidazole core.[1]

  • Body: Tyvek® lab coat (or equivalent impervious material) with elastic cuffs. Standard cotton coats absorb liquids and hold them against the skin.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing[1]
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Fluorinated powders are often static-prone and can "jump" onto gloves.[1]

  • Taring: Tare the vial with the cap on to minimize open exposure time.

  • Transfer: Use a disposable spatula. Do not reuse spatulas even after washing to prevent cross-contamination of kinase assays.

Phase 2: Solubilization (The Critical Control Point)[1]
  • Solvent: DMSO (Dimethyl Sulfoxide) or Ethanol.[1]

  • Procedure:

    • Add solvent to the vial inside the fume hood.

    • Cap immediately.

    • Vortex/Sonicate inside the hood.

    • Crucial: Inspect the vial threads for liquid residue before removing from the hood. If residue is present, wipe with a Kimwipe soaked in ethanol, then dispose of the wipe as hazardous waste.[1]

Phase 3: Decontamination & Disposal[1]
  • Surface Decon: The imidazole ring is basic. Clean surfaces with a mild acidic detergent (e.g., 1% acetic acid solution) followed by water and then 70% ethanol.[1]

  • Waste Stream:

    • Solid Waste: High-Temperature Incineration (fluorinated compounds require specific combustion temps to prevent HF formation).[1]

    • Liquid Waste: Segregated "Halogenated Organic" waste stream. Do not mix with oxidizers. [6][7]

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the change in PPE requirements when the state changes from Solid to Solution.

SafetyProtocolStartStart: 4,5-bis(4-fluorophenyl)-1H-imidazoleRiskAssessRisk Assessment:Corrosive + Reprotoxic + BioactiveStart->RiskAssessStateCheckDetermine Physical StateRiskAssess->StateCheckSolidSolid / PowderStateCheck->SolidDry HandlingSolutionSolution (DMSO/Ethanol)StateCheck->SolutionDissolvingEngControl_SolidEngineering Control:Powder Containment HoodSolid->EngControl_SolidPPE_SolidPPE:Nitrile Double Gloves + N95/P100EngControl_Solid->PPE_SolidAction_WeighAction: Weighing & Transfer(Anti-static precautions)PPE_Solid->Action_WeighDeconDecontamination:1. Acidic Wash (Neutralize Imidazole)2. Ethanol WipeAction_Weigh->DeconEngControl_SolEngineering Control:Chemical Fume Hood (Sash <18")Solution->EngControl_SolPPE_SolCRITICAL PPE:Laminate/Silver Shield Gloves(Prevent DMSO permeation)EngControl_Sol->PPE_SolAction_DissolveAction: Solubilization(Vortex/Sonicate closed vessels)PPE_Sol->Action_DissolveAction_Dissolve->DeconDisposalDisposal:Halogenated Waste Stream(High Temp Incineration)Decon->Disposal

Caption: Operational workflow distinguishing between solid-state containment and solution-phase permeation risks.

References

  • International Labour Organization (ILO). ICSC 1721 - Imidazole (International Chemical Safety Cards).[1] Retrieved February 25, 2026, from [Link][1]

  • PubChem. Compound Summary: SB 203580 (Structurally Related Kinase Inhibitor). Retrieved February 25, 2026, from [Link][1]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.